3,3-Dimethyl-1-{4-[4-(Trifluoromethyl)-2-Pyridinyl]-1-Piperazinyl}-1-Butanone
Description
3,3-Dimethyl-1-{4-[4-(Trifluoromethyl)-2-Pyridinyl]-1-Piperazinyl}-1-Butanone is an arylpiperazine derivative characterized by a 3,3-dimethyl-substituted butanone core linked to a piperazine ring, which is further substituted with a 4-(trifluoromethyl)-2-pyridinyl group. The trifluoromethyl (-CF₃) group is a critical structural feature, enhancing metabolic stability and lipophilicity, which are desirable in bioactive molecules .
Properties
Molecular Formula |
C16H22F3N3O |
|---|---|
Molecular Weight |
329.36 g/mol |
IUPAC Name |
3,3-dimethyl-1-[4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]butan-1-one |
InChI |
InChI=1S/C16H22F3N3O/c1-15(2,3)11-14(23)22-8-6-21(7-9-22)13-10-12(4-5-20-13)16(17,18)19/h4-5,10H,6-9,11H2,1-3H3 |
InChI Key |
YSHMYILKALVUOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(=O)N1CCN(CC1)C2=NC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-{4-[4-(Trifluoromethyl)-2-Pyridinyl]-1-Piperazinyl}-1-Butanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Pyridinyl Intermediate: The synthesis begins with the preparation of the 4-(Trifluoromethyl)-2-Pyridinyl intermediate. This can be achieved through the reaction of 2-chloropyridine with trifluoromethylating agents under controlled conditions.
Piperazinyl Substitution: The pyridinyl
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following comparison highlights key structural and functional differences between 3,3-Dimethyl-1-{4-[4-(Trifluoromethyl)-2-Pyridinyl]-1-Piperazinyl}-1-Butanone and related analogs:
Core Substituents and Heterocyclic Variations
- 4-(Thiophen-2-yl)-1-(4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (MK41/Compound 18) Structural Difference: Replaces the pyridinyl group with a thiophene ring and uses a non-dimethylated butanone chain. Functional Impact: The electron-rich thiophene may enhance π-π stacking interactions compared to the electron-deficient pyridine in the target compound.
- 1-(4-{3-[(2-Furylmethyl)amino]-4-Nitrophenyl}piperazin-1-yl)-3-Methylbutan-1-one Structural Difference: Features a nitro (-NO₂) group and a furylmethylamino substituent on the phenyl ring.
- {4-[6-(3-Methyl-1H-Pyrazol-1-yl)-3-Pyridazinyl]-1-Piperazinyl}[3-(Trifluoromethyl)Phenyl]Methanone Structural Difference: Incorporates a pyridazinyl-pyrazole hybrid system instead of pyridine. Functional Impact: The pyridazine core offers additional hydrogen-bonding sites, which could enhance receptor affinity compared to the simpler pyridine in the target compound .
Role of Trifluoromethyl (-CF₃) and Other Functional Groups
Pesticide Analogs (e.g., Fipronil, Ethiprole)
- Structural Difference : Contain trifluoromethyl-sulfinyl or ethylsulfinyl groups on pyrazole rings.
- Functional Impact : The -CF₃ group in both pesticides and the target compound improves resistance to oxidative degradation. However, the sulfinyl groups in pesticides introduce chirality, affecting target specificity .
4-(1H-Pyrazol-4-yl)-1-(4-(4-(Trifluoromethyl)Phenyl)Piperazin-1-yl)Butan-1-one (MK69)
- Structural Difference : Substitutes the pyridine with a pyrazole ring.
- Functional Impact : Pyrazole’s hydrogen-bonding capability may enhance binding to polar residues in biological targets, a feature absent in the pyridine-based target compound .
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